REACTION_CXSMILES
|
C[O-].[Na+].[SH:4][C:5]1[N:6]([CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:7]=[CH:8][N:9]=1.F[C:18]1[CH:23]=[CH:22][C:21]([N+:24]([O-:26])=[O:25])=[CH:20][CH:19]=1>C(O)C>[N+:24]([C:21]1[CH:22]=[CH:23][C:18]([S:4][C:5]2[N:6]([CH2:10][C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH:7]=[CH:8][N:9]=2)=[CH:19][CH:20]=1)([O-:26])=[O:25] |f:0.1|
|
Name
|
sodium methoxide
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
SC=1N(C=CN1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
sodium methoxide
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for 9 hours
|
Duration
|
9 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
TEMPERATURE
|
Details
|
the filtrate cooled
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate collected by filtration
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from dichloromethane/methanol
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)SC=1N(C=CN1)CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |